molecular formula C7H5FLiNO2 B2657385 Lithium 2-(6-fluoropyridin-2-yl)acetate CAS No. 2197062-07-8

Lithium 2-(6-fluoropyridin-2-yl)acetate

Cat. No.: B2657385
CAS No.: 2197062-07-8
M. Wt: 161.06
InChI Key: CKKFESAKDDQJFU-UHFFFAOYSA-M
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Description

Lithium 2-(6-fluoropyridin-2-yl)acetate is a chemical compound with the formula C7H5FLiNO2 . It is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of this compound is based on its chemical formula, C7H5FLiNO2 . The molecular weight of this compound is 161.06 .

Scientific Research Applications

Electrolyte Development for Li-ion Batteries

The role of lithium compounds, particularly in the development of electrolytes for lithium-ion batteries, is significant. Petibon et al. (2015) demonstrated the use of ethyl acetate as a solvent in highly concentrated electrolyte for Li-ion batteries, showcasing the potential for unconventional solvents in enhancing battery performance and longevity (Petibon et al., 2015). This research underscores the importance of lithium compounds in advancing battery technology, where Lithium 2-(6-fluoropyridin-2-yl)acetate could find potential applications.

Fluorescent Chemosensors for Lithium Ion Sensing

Lithium salts, including this compound, could have implications in the development of sensors. Citterio et al. (2007) designed novel lithium fluoroionophores for effective and safe monitoring of lithium concentration in blood, highlighting the demand for sensitive lithium detection in medical applications (Citterio et al., 2007).

Lithium Ion Conductors

The synthesis and characterization of new lithium-rich fluorooxoborates, as conducted by Pilz and Nuss (2012), reveal the importance of lithium compounds in creating materials with high ion conductivity, potentially useful for energy storage and conversion applications (Pilz & Nuss, 2012).

Synthesis of Aminopyridines

The chemical synthesis involving fluoropyridines showcases the versatility of lithium compounds in facilitating novel reactions. Pasumansky et al. (2004) demonstrated the use of lithium amides for the amination of 2-fluoropyridine, yielding 2-aminopyridines efficiently. This research highlights the role of lithium compounds in mediating chemical transformations, potentially including those involving this compound (Pasumansky et al., 2004).

Mechanistic Insights into Lithium-mediated Reactions

Gupta et al. (2013) explored the mechanisms of lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridines, providing valuable insights into the role of lithium in organic synthesis. Understanding such mechanisms can inform the use of this compound in similar contexts (Gupta et al., 2013).

Safety and Hazards

According to the safety data sheet, Lithium 2-(6-fluoropyridin-2-yl)acetate should be handled with care. Contact with skin and eyes should be avoided. In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

Future Directions

Fluoropyridines, a related class of compounds, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Therefore, the development of new synthesis methods and the study of their properties and applications could be a future direction for research in this field .

Properties

IUPAC Name

lithium;2-(6-fluoropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.Li/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKFESAKDDQJFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC(=C1)F)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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